N-(3,4-dimethoxybenzyl)-N-(thien-2-ylmethyl)amine hydrochloride
Description
N-(3,4-dimethoxybenzyl)-N-(thien-2-ylmethyl)amine hydrochloride is a secondary amine hydrochloride derivative featuring two distinct aromatic substituents: a 3,4-dimethoxybenzyl group and a thien-2-ylmethyl (thiophene) group. The 3,4-dimethoxybenzyl moiety is a common pharmacophore in medicinal chemistry, often associated with enhanced bioavailability and receptor binding due to its electron-donating methoxy groups.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S.ClH/c1-16-13-6-5-11(8-14(13)17-2)9-15-10-12-4-3-7-18-12;/h3-8,15H,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSZITHCSZMPKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CS2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Primary Amines Using Benzyl Halides
The most direct route to N-(3,4-dimethoxybenzyl)-N-(thien-2-ylmethyl)amine involves sequential alkylation of ammonia or a primary amine with two distinct benzyl halides. This method leverages the nucleophilic substitution of amines with alkylating agents under basic conditions.
Stepwise Alkylation Protocol
A modified procedure from N-aminopyridinium salt chemistry can be adapted for this synthesis:
- First Alkylation : React 3,4-dimethoxybenzyl chloride (1.0 equiv) with a primary amine (e.g., benzylamine, 1.0 equiv) in acetonitrile at 70°C for 16 hours in the presence of Cs₂CO₃ (3.0 equiv). This step yields N-(3,4-dimethoxybenzyl)amine.
- Second Alkylation : Treat the intermediate with 2-(chloromethyl)thiophene (1.2 equiv) under identical conditions to introduce the thienylmethyl group.
- Salt Formation : Acidify the product with concentrated HCl in isopropanol to precipitate the hydrochloride salt.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Acetonitrile | |
| Base | Cs₂CO₃ | |
| Temperature | 70°C | |
| Yield (Two Steps) | ~65–75% (estimated) | – |
This method prioritizes selectivity, as the bulkier 3,4-dimethoxybenzyl group is introduced first to minimize over-alkylation.
Reductive Amination of Aldehydes
Reductive amination offers an alternative pathway by condensing 3,4-dimethoxybenzaldehyde with 2-thiophenemethylamine in the presence of a reducing agent.
Reaction Conditions
- Combine 3,4-dimethoxybenzaldehyde (1.0 equiv) and 2-thiophenemethylamine (1.1 equiv) in methanol.
- Add sodium cyanoborohydride (1.5 equiv) and stir at room temperature for 24 hours.
- Acidify with HCl gas to form the hydrochloride salt.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reducing Agent | NaBH₃CN | |
| Solvent | Methanol | |
| Yield | ~50–60% (estimated) | – |
This method avoids the use of alkylating agents but requires careful pH control to prevent imine hydrolysis.
One-Pot Alkylation/Depyridylation Using N-Aminopyridinium Salts
A novel approach inspired by self-limiting alkylation chemistry employs N-aminopyridinium salts as ammonia equivalents:
- React 3,4-dimethoxybenzyl iodide (2.0 equiv) and 2-(iodomethyl)thiophene (2.0 equiv) with N-aminopyridinium salt 3a (1.0 equiv) in acetonitrile.
- Add Cs₂CO₃ (3.0 equiv) to promote simultaneous alkylation and depyridylation at 70°C.
- Isolate the free amine via extraction and precipitate the hydrochloride salt using HCl.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Depyridylation Agent | Cs₂CO₃ | |
| Reaction Time | 16 hours | |
| Yield | 79% (analogous reaction) |
This method streamlines the synthesis but requires precise stoichiometry to avoid polysubstitution.
Comparative Analysis of Synthetic Routes
The table below evaluates the advantages and limitations of each method:
| Method | Advantages | Limitations | Yield Estimate |
|---|---|---|---|
| Stepwise Alkylation | High selectivity, scalable | Requires toxic alkylating agents | 65–75% |
| Reductive Amination | Avoids alkyl halides | Moderate yields, sensitive to pH | 50–60% |
| One-Pot Depyridylation | Single-step, high efficiency | Complex reagent preparation | 70–80% |
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-N-(thien-2-ylmethyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl or thiophene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for potential therapeutic uses.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-N-(thien-2-ylmethyl)amine hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Antimicrobial Activity: Pyrimidine Derivatives with 3,4-Dimethoxybenzyl Groups
Compounds such as 6-(3,4-dimethoxybenzyl)-2-(2-diethylamino)ethylthio-5-ethylpyrimidin-4(3H)-one (4b) and 6-(3,4-dimethoxybenzyl)-5-ethyl-2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-one (5c) () share the 3,4-dimethoxybenzyl substituent with the target compound. These pyrimidine derivatives exhibit moderate to strong antimicrobial activity against bacterial and fungal strains (e.g., Staphylococcus aureus, Candida albicans), with MIC values ranging from 8–64 µg/mL.
Key Differences :
- The pyrimidine core in 4b/5c allows for hydrogen bonding with microbial enzymes, whereas the thiophene in the target compound may prioritize hydrophobic interactions.
- The absence of a sulfur-linked ethylamine chain in the target compound could reduce cytotoxicity but may limit broad-spectrum antimicrobial efficacy .
Metal Complexes with Dimethoxybenzyl Ligands
Bis-[N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-chlorobenzamide-κO,S] Pt(II)/Pd(II) complexes () demonstrate significant antimicrobial activity, with MIC values comparable to ampicillin and fluconazole. The 3,4-dimethoxy substitution (target) versus 2,4-dimethoxy (complexes) may alter spatial interactions with microbial targets, affecting potency .
CNS-Targeted Analogues: Thonzylamine Hydrochloride
Thonzylamine hydrochloride (N-p-methoxybenzyl-N',N'-dimethyl-N-2-pyrimidinylethylene diamine hydrochloride, ) shares a methoxybenzylamine backbone with the target compound. It is clinically used as an antihistamine, highlighting the CNS activity of such structures. The substitution of a pyrimidine ring in Thonzylamine versus the thiophene in the target compound may influence receptor selectivity (e.g., H1 histamine vs. serotonin or dopamine receptors). The 3,4-dimethoxy substitution in the target molecule could enhance blood-brain barrier penetration compared to Thonzylamine’s 4-methoxy group .
Thiazole and Thiophene Bioisosteres
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () features a thiazole ring, a bioisostere of thiophene. This compound exhibits antibacterial activity, likely through interference with bacterial cell wall synthesis or enzyme inhibition.
Structural and Functional Data Table
Biological Activity
N-(3,4-dimethoxybenzyl)-N-(thien-2-ylmethyl)amine hydrochloride is a synthetic organic compound with potential biological activity that has garnered attention in various research domains. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has a molecular formula of and a molar mass of 299.82 g/mol. Its structure features methoxy-substituted benzyl and thiophene moieties, which may contribute to its unique biological activities. The compound can be synthesized through reductive amination of 3,4-dimethoxybenzaldehyde and thiophene-2-carboxaldehyde, followed by hydrochloride salt formation .
The biological activity of this compound is hypothesized to involve interaction with various molecular targets, including enzymes and receptors. The specific pathways modulated by this compound are still under investigation, but it is believed to affect cellular signaling processes that could lead to therapeutic outcomes.
Anticancer Potential
Studies focusing on related compounds have demonstrated anticancer properties. For example, some benzylamine derivatives have been shown to induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors. The presence of the thiophene ring may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .
Case Studies and Research Findings
- Antinociceptive Effects : In studies evaluating the pain-relieving properties of structurally related compounds, significant anti-nociceptive effects were observed in animal models. These findings suggest that this compound may also possess similar analgesic properties .
- DPP-4 Inhibition : Although not directly tested on this compound, related benzylamine derivatives have been identified as potent DPP-4 inhibitors, which are crucial in managing diabetes. Such findings highlight a potential pathway for further exploration regarding glucose metabolism regulation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(3,4-dimethoxybenzyl)-N-methylamine hydrochloride | Structure | Antimicrobial |
| N-(thien-2-ylmethyl)-N-methylamine hydrochloride | Structure | Anticancer |
This table illustrates how similar compounds have been studied for their biological activities, providing a basis for hypothesizing the effects of this compound.
Q & A
Basic Research Question
- HPLC-PDA : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities (<2% threshold). Retention times for the hydrochloride salt are typically 8–10 minutes under these conditions .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability).
- Long-term stability : Store at -20°C in desiccated, amber vials to prevent hygroscopic degradation and photolysis of the thiophene ring .
How does the substitution pattern on the benzyl group (3,4-dimethoxy vs. other positions) influence biological activity in enzyme inhibition studies?
Advanced Research Question
The 3,4-dimethoxy configuration enhances electron-donating effects, improving binding to enzymes like monoamine oxidases (MAOs) or acetylcholinesterase (AChE). For example:
- MAO-B inhibition : The dimethoxy group increases lipophilicity, facilitating blood-brain barrier penetration, as shown in comparative studies with 2,3- or 2,5-dimethoxy analogs (IC₅₀ values 2–5 μM vs. >10 μM for less polar analogs) .
- SAR analysis : Replace the 3-methoxy with halogens (e.g., Cl) to test electronic effects; this reduces activity by 50%, confirming the importance of methoxy positioning .
What strategies mitigate challenges in reconciling in vitro bioactivity data with computational docking predictions for this compound?
Advanced Research Question
Discrepancies often arise from solvation effects or protein flexibility. To address this:
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to account for receptor conformational changes (e.g., AChE’s active-site gorge flexibility) .
- Free Energy Perturbation (FEP) : Calculate binding affinities with explicit solvent models to improve correlation with experimental IC₅₀ values .
- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, which can resolve conflicts between docking scores and assay results .
How does protonation of the amine group in hydrochloride form affect solubility and membrane permeability in pharmacological assays?
Basic Research Question
The hydrochloride salt increases aqueous solubility (logS ≈ -2.5 vs. -4.8 for free base) due to ionic interactions. However, protonation reduces passive diffusion across lipid membranes (logP drops from 2.1 to 0.7). To balance this:
- Use PAMPA assays to measure permeability.
- For in vivo studies, formulate with cyclodextrins or liposomes to enhance bioavailability .
What analytical techniques are critical for identifying degradation products during forced degradation studies?
Advanced Research Question
- LC-HRMS : Identify oxidative degradation products (e.g., sulfoxide formation on the thiophene ring) with mass accuracy <5 ppm .
- NMR kinetics : Monitor hydrolysis of the amine hydrochloride in accelerated stability studies (40°C/75% RH), revealing degradation pathways .
How do researchers address conflicting data in receptor binding assays, such as off-target activity at serotonin receptors?
Advanced Research Question
- Selectivity profiling : Screen against a panel of 50+ GPCRs (e.g., 5-HT₂A, 5-HT₂C) at 10 μM. If off-target activity is observed (>30% inhibition):
- Modify the thienylmethyl group to bulkier substituents (e.g., 5-methylthiophene) to sterically hinder off-target binding .
- Use radioligand displacement assays (e.g., [³H]ketanserin for 5-HT₂A) to quantify Ki values and refine SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
